An In-depth Technical Guide to 6-(2-Cyanopropan-2-yl)picolinic Acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 6-(2-Cyanopropan-2-yl)picolinic Acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(2-Cyanopropan-2-yl)picolinic acid, a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon available data and established principles of organic chemistry, this document details its chemical structure, physicochemical properties, potential synthetic routes, and explores its prospective role in the development of novel therapeutic agents.
Introduction: The Significance of Picolinic Acid Scaffolds in Medicinal Chemistry
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged structures" in drug discovery.[1] This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] The picolinic acid scaffold is a key component in numerous compounds investigated for antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of various substituents onto the picolinic acid ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
The subject of this guide, 6-(2-Cyanopropan-2-yl)picolinic acid, is a unique derivative featuring a bulky cyanopropan-2-yl group at the 6-position. The nitrile functional group is of particular interest in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and a bioisostere for carbonyl and hydroxyl groups, which can lead to enhanced binding affinity with biological targets.[3] This guide will delve into the specific characteristics of this compound, providing a foundational resource for researchers exploring its potential.
Chemical Structure and Identification
The fundamental identity of 6-(2-Cyanopropan-2-yl)picolinic acid is established by its unique molecular structure and associated identifiers.
Chemical Structure:
Caption: Chemical structure of 6-(2-Cyanopropan-2-yl)picolinic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-(2-cyanopropan-2-yl)picolinic acid | [4] |
| CAS Number | 878744-16-2 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |
| Molecular Weight | 190.2 g/mol | [4] |
| Canonical SMILES | CC(C)(C#N)C1=CC=CC(=N1)C(=O)O | [4] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADMET). While experimental data for 6-(2-Cyanopropan-2-yl)picolinic acid is limited, we can infer some properties based on its structure and data from the parent compound, picolinic acid.
Table 2: Physicochemical Properties
| Property | Value (Picolinic Acid) | Predicted/Inferred Value (6-(2-Cyanopropan-2-yl)picolinic acid) | Source |
| Melting Point | 136-138 °C | Expected to be higher due to increased molecular weight and potential for different crystal packing. | [5] |
| Boiling Point | Not readily available | Expected to be significantly higher than picolinic acid. | |
| Solubility | Soluble in water | Solubility in water is likely to be lower than picolinic acid due to the introduction of the lipophilic cyanopropan-2-yl group. | [5] |
| pKa | ~1.0 (pyridinium proton), ~5.2 (carboxylic acid) | The pKa of the carboxylic acid is expected to be in a similar range to picolinic acid, though the electron-donating nature of the alkyl group at the 6-position may slightly increase it. | [5] |
| LogP | 0.72 | Expected to be higher (more lipophilic) than picolinic acid due to the cyanopropan-2-yl substituent. | [5] |
Spectroscopic Characterization (Predicted)
Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. In the absence of published experimental spectra for 6-(2-Cyanopropan-2-yl)picolinic acid, the following are predicted key features based on its structure and data from analogous compounds.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The two methyl groups of the cyanopropan-2-yl substituent would likely appear as a singlet in the upfield region (δ 1.5-2.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display signals for the pyridine ring carbons (δ 120-160 ppm), the carboxylic acid carbonyl carbon (δ > 165 ppm), the nitrile carbon (δ ~120 ppm), the quaternary carbon of the cyanopropan-2-yl group, and the methyl carbons.
-
Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), C=N and C=C stretching vibrations for the pyridine ring (~1400-1600 cm⁻¹), and a C≡N stretch for the nitrile group (~2230 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (190.2). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the cyano group (-CN), and cleavage of the cyanopropan-2-yl substituent.[8]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 6-(2-Cyanopropan-2-yl)picolinic acid.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-(2-Cyanopropan-2-yl)pyridine-2-carbonitrile
This step would likely involve a cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.
-
Materials:
-
6-Bromopicolinonitrile
-
Acetone cyanohydrin
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 6-bromopicolinonitrile (1.0 eq), acetone cyanohydrin (1.2 eq), and the palladium catalyst (0.05 eq).
-
Add the anhydrous solvent and the base (2.0 eq).
-
Degas the reaction mixture by bubbling with inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 6-(2-cyanopropan-2-yl)pyridine-2-carbonitrile.
-
Step 2: Hydrolysis to 6-(2-Cyanopropan-2-yl)picolinic acid
The hydrolysis of the nitrile group to a carboxylic acid is a standard organic transformation.[9]
-
Materials:
-
6-(2-Cyanopropan-2-yl)pyridine-2-carbonitrile
-
Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH)
-
Solvent (e.g., water, ethanol)
-
-
Procedure (Acid-catalyzed):
-
In a round-bottom flask, dissolve 6-(2-cyanopropan-2-yl)pyridine-2-carbonitrile in a suitable solvent.
-
Add the aqueous acid solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to the isoelectric point of the picolinic acid derivative to precipitate the product.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 6-(2-Cyanopropan-2-yl)picolinic acid.
-
Potential Applications in Drug Discovery
While no specific biological activities have been reported for 6-(2-Cyanopropan-2-yl)picolinic acid, its structural features suggest several potential areas of application in drug discovery.
-
Enzyme Inhibition: Picolinic acid derivatives have been explored as inhibitors of various enzymes.[1] The chelating ability of the picolinic acid moiety can be crucial for binding to metalloenzymes. The cyanopropan-2-yl group can provide additional steric and electronic interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity.
-
Antiviral and Anticancer Agents: The picolinonitrile scaffold is present in compounds with demonstrated anticancer and antimicrobial activities.[3] The nitrile group can participate in key hydrogen bonding interactions with biological targets. The unique substitution pattern of 6-(2-Cyanopropan-2-yl)picolinic acid could lead to novel interactions with viral or cancer-related proteins.
-
Central Nervous System (CNS) Activity: Picolinamide derivatives have been investigated as antagonists for metabotropic glutamate receptor 5 (mGluR5), which is a target for various neurological and psychiatric disorders.[10] The lipophilicity of the cyanopropan-2-yl group might enhance blood-brain barrier penetration, making this scaffold interesting for CNS drug discovery.
In Silico ADMET Prediction
To provide further insight into the drug-like properties of 6-(2-Cyanopropan-2-yl)picolinic acid, a preliminary in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile can be predicted using computational models.
Table 3: Predicted ADMET Properties
| Parameter | Predicted Value | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Penetration | Likely | The increased lipophilicity suggests it may cross the BBB. |
| CYP450 Inhibition | Potential for inhibition of certain isoforms | Further experimental evaluation is needed to assess drug-drug interaction potential. |
| Ames Toxicity | Likely non-mutagenic | Indicates a lower probability of being a carcinogen. |
| Lipinski's Rule of Five | Compliant | Suggests good "drug-likeness" properties. |
Disclaimer: These are computationally predicted properties and require experimental validation.
Safety and Handling
Specific safety data for 6-(2-Cyanopropan-2-yl)picolinic acid is not available. However, based on the general properties of picolinic acid and related compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A generic Safety Data Sheet (SDS) for picolinic acid indicates that it can cause serious eye damage and may be harmful if swallowed.[11] Similar hazards should be assumed for its derivatives until specific data is available.
Conclusion and Future Directions
6-(2-Cyanopropan-2-yl)picolinic acid represents an intriguing, yet underexplored, molecule with potential for application in various areas of drug discovery. Its unique combination of a picolinic acid scaffold and a cyanopropan-2-yl substituent provides a foundation for the design of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization are crucial next steps.
-
Biological Screening: A comprehensive biological screening against a panel of relevant targets (e.g., kinases, proteases, GPCRs) is necessary to identify its primary pharmacological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help to elucidate the key structural features required for biological activity.
-
Experimental ADMET Profiling: In vitro and in vivo studies are required to validate the predicted ADMET properties and to assess its potential as a drug candidate.
This technical guide serves as a starting point for researchers interested in exploring the potential of 6-(2-Cyanopropan-2-yl)picolinic acid. The foundation of knowledge presented here, combined with rigorous experimental investigation, will be key to unlocking the full therapeutic potential of this and related compounds.
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